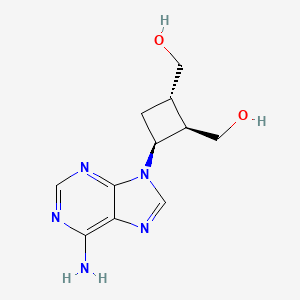

Cyclobut A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobut A, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O2 and its molecular weight is 249.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

Cyclobut A and its derivatives have been increasingly utilized in the development of small-molecule drugs. The cyclobutane ring's unique puckered structure offers several advantages:

- Conformational Restriction : The introduction of a cyclobutane fragment can enhance the conformational rigidity of drug candidates, improving their binding affinity to biological targets .

- Increased Metabolic Stability : Cyclobutane derivatives often exhibit improved metabolic stability compared to their non-cyclized counterparts, which is crucial for prolonging the therapeutic effects of drugs .

- Isosteric Replacement : Cyclobutane can replace larger cyclic systems or alkenes, thereby preventing cis/trans isomerization and enhancing pharmacokinetic profiles .

Case Study: AKT Inhibitors

One notable application is in the design of AKT inhibitors where the incorporation of a cyclobutylamine moiety significantly improved the compound's potency and selectivity. The binding mode was elucidated through co-crystallization studies, demonstrating effective interactions within the target's binding pocket .

Marketed Drugs

Several marketed drugs contain cyclobutane moieties, such as:

- Boceprevir : A protease inhibitor for hepatitis C.

- Nalbuphine : A semisynthetic analgesic.

- Carboplatin : An antineoplastic agent used in cancer therapy .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for constructing complex natural products. Its applications include:

- Synthesis of Alkaloids : Cyclobutane-containing alkaloids have been synthesized using cyclobutane as a core structure, showcasing its versatility in creating biologically active compounds .

- Photocycloaddition Reactions : this compound has been employed in [2 + 2] photocycloaddition reactions, allowing for the formation of diverse cyclic structures with high diastereoselectivity .

Materials Science

Beyond medicinal applications, cyclobutane derivatives are also explored in materials science:

- Stress-Responsive Polymers : Cyclobutane units are incorporated into polymer matrices to create materials that respond to mechanical stress, enhancing their utility in various engineering applications .

- Supramolecular Chemistry : The unique properties of cyclobutane derivatives enable their use in supramolecular assemblies, contributing to advancements in nanotechnology and material design .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Medicinal Chemistry | Drug development, metabolic stability | Boceprevir, Nalbuphine |

| Organic Synthesis | Building blocks for alkaloids, photocycloaddition | Cyclobutane-containing alkaloids |

| Materials Science | Stress-responsive polymers, supramolecular chemistry | Various novel polymers |

Analyse Des Réactions Chimiques

Gold-Catalyzed [2 + 2] Cycloaddition and Competing Pathways

Gold(I) catalysts enable intermolecular reactions between arylalkynes and alkenes, yielding cyclobutenes via a stepwise [2 + 2] cycloaddition mechanism. Key findings include:

-

Cyclobutene formation proceeds through cyclopropyl gold(I) carbene intermediates, followed by ring expansion (ΔG‡ = 8.9 kcal/mol) .

-

Substituent effects : Ortho-substituted arylalkynes favor 1,3-diene formation via metathesis. For example:

Table 1: Product Distribution in Gold-Catalyzed Reactions

| Substrate (Ar) | Alkene | Major Product | Yield (%) | Ratio (Cyclobutene:Diene) |

|---|---|---|---|---|

| o-Tolyl (1b ) | 2a | 3b + 11b | 65 | 1.3:1 |

| o-Cl (1d ) | 2a | 11d | 72 | 1:2.5 |

| p-CF₃ (1h ) | 2a | 3h | 85 | 3:1 |

Copper-Catalyzed Radical Cascade Functionalization

Cyclobutanes undergo radical-mediated transformations to form functionalized cyclobutenes. Highlights include:

-

Disulfonylation : Reaction of arylcyclobutanes with sulfites (e.g., 1a ) yields 1,3-disulfonylcyclobutenes (6a–6o ) in 47–67% yields .

-

Bromination : LiBr and NFSI promote cleavage of five C–H bonds in cyclobutane, forming 1,3,3-tribromocyclobutene (7a ) in 48% yield .

Mechanistic Insights :

-

Radical intermediates (e.g., CuII-coordinated nitrogen-centered species A ) initiate cascade reactions .

-

Cyclobutene intermediates (e.g., 8a ) are detected, supporting a stepwise pathway .

Thermal Decomposition of Cyclobutane

The decomposition of cyclobutane (C₄H₈) follows first-order kinetics, with rate constants dependent on temperature and concentration:

Table 2: Rate of Cyclobutane Decomposition at 40 °C

| Time (s) | [C₄H₈] (M) | Δ[C₄H₈] (M) | Rate (M/s) |

|---|---|---|---|

| 0.0 | 0.240 | – | – |

| 20.0 | 0.120 | -0.120 | 0.00600 |

| 40.0 | 0.060 | -0.060 | 0.0030 |

| 60.0 | 0.030 | -0.030 | 0.0015 |

The rate equation is expressed as:

Rate=−ΔtΔ[C4H8]=k[C4H8]

where k is temperature-dependent .

Substituent-Dependent Reaction Outcomes

Propriétés

Formule moléculaire |

C11H15N5O2 |

|---|---|

Poids moléculaire |

249.27 g/mol |

Nom IUPAC |

[(1S,2R,3S)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |

InChI |

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8+/m1/s1 |

Clé InChI |

PYJIWOQTJHPDAK-PRJMDXOYSA-N |

SMILES isomérique |

C1[C@@H]([C@H]([C@H]1N2C=NC3=C(N=CN=C32)N)CO)CO |

SMILES canonique |

C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO |

Synonymes |

9-(2,3-bis(hydroxymethyl)-1-cyclobutyl)adenine C-OXT-A carbocyclic oxetanocin A carboxetanocin A cyclobut A cyclobut-A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.